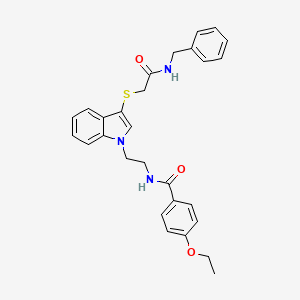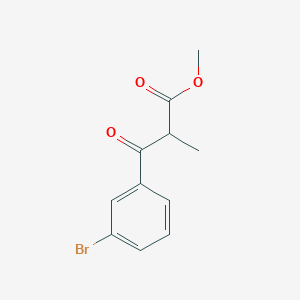
Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate: is an organic compound with the molecular formula C11H11BrO3. It is a derivative of propanoic acid, featuring a bromophenyl group and a methyl ester functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(3-bromophenyl)-2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methyl group adjacent to the carbonyl can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: 3-(3-Hydroxyphenyl)-2-methyl-3-oxopropanoate.
Reduction: 3-(3-Bromophenyl)-2-methyl-3-hydroxypropanoate.
Oxidation: 3-(3-Bromophenyl)-2-methyl-3-oxopropanoic acid.
Scientific Research Applications
Chemistry: Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and substitution. It helps in understanding the mechanisms of enzyme action and the development of enzyme inhibitors.
Medicine: This compound is explored for its potential pharmacological properties. It is used in the synthesis of drug candidates targeting specific biological pathways, such as anti-inflammatory and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity makes it valuable in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
- Methyl 3-(2-bromophenyl)-2-methyl-3-oxopropanoate
- Methyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate
- Ethyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate
Uniqueness: Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(11(14)15-2)10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYOVOIEOBGHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

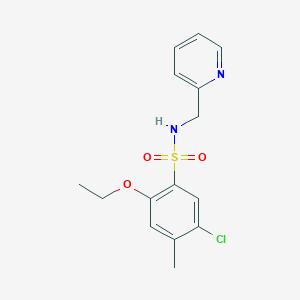
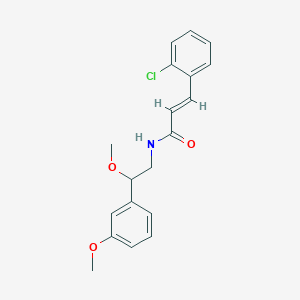
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,3,3-trifluoropropanesulfonyl)-1,4-diazepane](/img/structure/B2831170.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831172.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2831174.png)
![2-[(3-Methoxyphenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B2831175.png)
![4-methoxy-2-methyl-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}benzamide](/img/structure/B2831176.png)
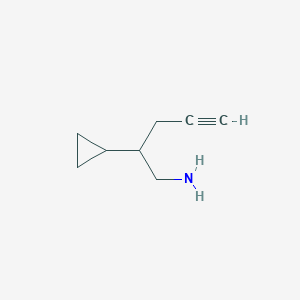

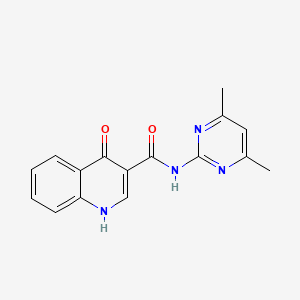
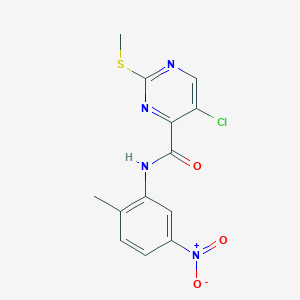
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2831185.png)
